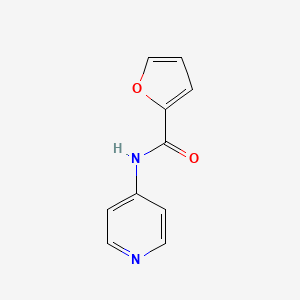
2-bromo-6-(2-fluoropropan-2-yl)pyridine
Übersicht
Beschreibung
2-Bromo-6-(2-fluoropropan-2-yl)pyridine, also known as 2-BFP, is a heterocyclic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a colorless, crystalline solid that can be synthesized from the reaction of bromoacetyl chloride and 2-fluoropropan-2-ol. 2-BFP is a versatile compound that has been used as a building block for synthesizing various organic compounds, as well as in various research applications.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-(2-fluoropropan-2-yl)pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as pyridines, amines, and sulfonamides. It has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine has been used in the synthesis of various polymers, as well as in the synthesis of compounds with potential applications in the fields of materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is not well understood. However, it is believed that the fluorine atom in the compound is responsible for its unique properties and potential applications. The fluorine atom is thought to interact with other molecules in the system, resulting in the formation of new chemical bonds and the formation of various complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-6-(2-fluoropropan-2-yl)pyridine are not well understood. However, it has been suggested that the compound may have a role in modulating the activity of certain enzymes, as well as in regulating the expression of certain genes. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine has been suggested to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as well as for the synthesis of novel compounds with potential therapeutic applications. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine is relatively easy to synthesize and can be isolated in high yields. However, one limitation of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for 2-bromo-6-(2-fluoropropan-2-yl)pyridine research. These include further exploration of its biochemical and physiological effects, as well as the development of new synthetic methods for its synthesis. In addition, further research into the potential therapeutic applications of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is warranted, as well as further exploration of its potential applications in materials science and nanotechnology. Finally, further research into the mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is necessary in order to better understand its unique properties and potential applications.
Eigenschaften
IUPAC Name |
2-bromo-6-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLCJOOPLSQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
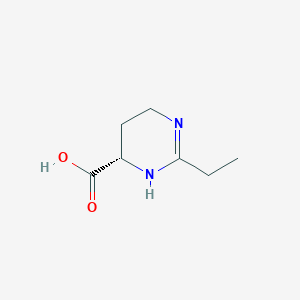
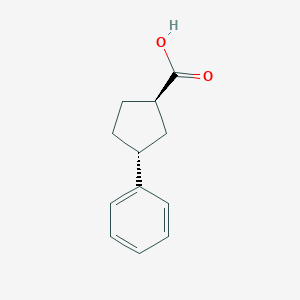
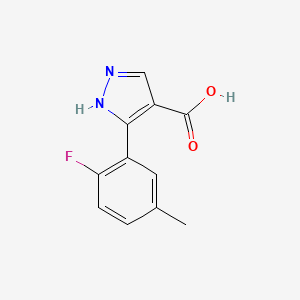
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
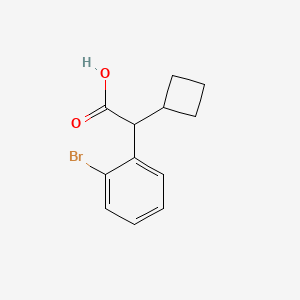
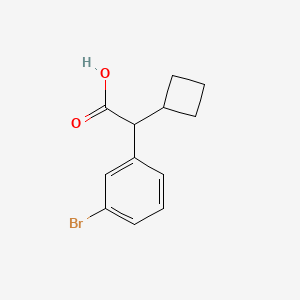
![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)
